1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid
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Description
1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18484064 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Research on heterocyclic compounds with nitrogen, sulfur, and oxygen has identified functional chemical groups that serve as lead molecules for the synthesis of compounds with potential CNS activity. Heterocycles such as pyrimidine, which is present in the compound , have been explored for their effects on depression, euphoria, and convulsion among other CNS effects. This suggests a potential research application of the compound in the development of novel CNS acting drugs (Saganuwan, 2017).
Synthesis of Heterocyclic Compounds
The synthesis of pyrimidine scaffolds, like the one included in the chemical name provided, has significant implications for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyrimidine scaffolds highlights the importance of such compounds in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-naphthalen-2-yloxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-13-19(25-21(23-2)24-15)26-11-9-22(10-12-26,20(27)28)29-18-8-7-16-5-3-4-6-17(16)14-18/h3-8,13-14H,9-12H2,1-2H3,(H,27,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGIIOVVQTPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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